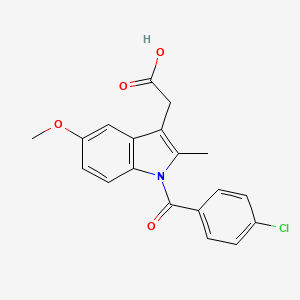![molecular formula C23H37NO3 B10767627 (2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B10767627.png)
(2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound is characterized by its long carbon chain with multiple double bonds and an amino acid moiety, making it a subject of interest in organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid typically involves the following steps:
Formation of the Icosatetraenoic Acid Moiety: This step involves the synthesis of the icosatetraenoic acid chain, which can be achieved through various methods such as Wittig reactions or olefin metathesis.
Coupling with Amino Acid: The icosatetraenoic acid is then coupled with an amino acid, usually through peptide bond formation. This can be facilitated by using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the double bonds and the stereochemistry of the amino acid.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the icosatetraenoic acid chain can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can also be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated compounds, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its role in cell signaling and membrane structure due to its lipid-like properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in anti-inflammatory and anti-cancer treatments.
Industry: It is used in the production of specialized materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in lipid metabolism and cell signaling.
Pathways: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Arachidonic Acid: Similar in structure but lacks the amino acid moiety.
Eicosapentaenoic Acid (EPA): Another polyunsaturated fatty acid with a similar carbon chain but different double bond positions.
Docosahexaenoic Acid (DHA): A polyunsaturated fatty acid with a longer carbon chain and different double bond configuration.
Uniqueness
(2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid is unique due to its combination of a polyunsaturated fatty acid chain and an amino acid moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H37NO3 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(25)24-21(2)23(26)27/h7-8,10-11,13-14,16-17,21H,3-6,9,12,15,18-20H2,1-2H3,(H,24,25)(H,26,27)/b8-7-,11-10-,14-13+,17-16-/t21-/m0/s1 |
InChI Key |
ZECSOKFEQQDUCP-UXZUXSPLSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C/C/C=C\CCCC(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


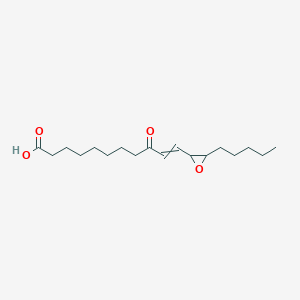
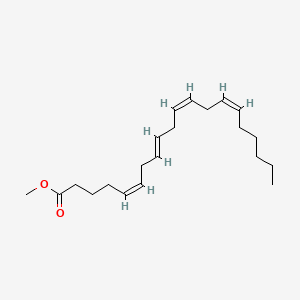


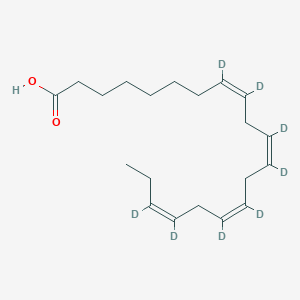
![Methyl 5-(4-methoxyphenyl)-4-[(E)-phenyldiazenyl]-1H-pyrazole-3-carboxylate](/img/structure/B10767584.png)
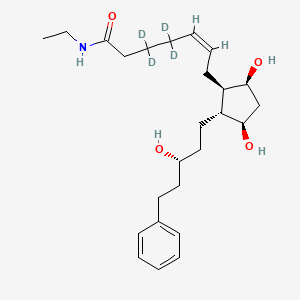
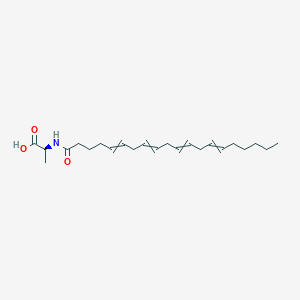
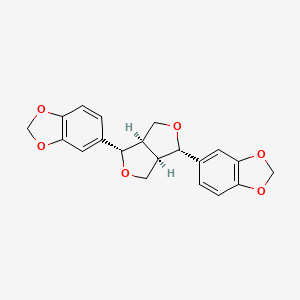
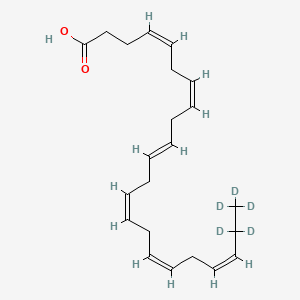
![(5E,8E,11E,14E,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B10767620.png)
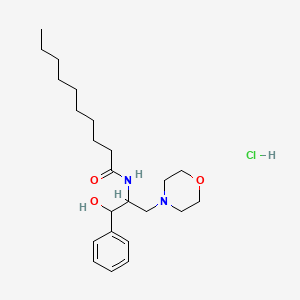
![(2R)-2-acetamido-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylpropanoate](/img/structure/B10767639.png)
